molecular formula C22H23N3O5S2 B2715744 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 892852-87-8

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2715744
CAS RN: 892852-87-8
M. Wt: 473.56
InChI Key: LPLRFRWCLXJWAH-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Studies

  • Research on the synthesis of novel heterocyclic compounds, including benzothiazolyl-benzamide derivatives, has been conducted. These studies involve the characterization of these compounds using techniques like elemental analysis, NMR, FT-IR, and LC-MS spectral studies (Patel, Patel, & Shah, 2015).
  • Another study synthesized benzothiazol-2-yl-benzamide derivatives with a focus on their spectroscopic characteristics. These compounds were tested for antibacterial and antifungal activities (Patel & Patel, 2015).

Biological and Antimicrobial Activities

Synthesis of Related Heterocyclic Compounds

  • The copper-catalyzed intramolecular cyclization process was utilized for the synthesis of various N-benzothiazol-2-yl-amides (Wang et al., 2008).
  • Research on the synthesis of 2-Aryl[1,2,4]triazolo[5,1-b]benzoxazoles was conducted, showcasing the versatility in creating related heterocyclic compounds (Sambaiah & Reddy, 1990).

Antioxidant and Anti-Inflammatory Activities

  • Studies on indolyl azetidinones, which share structural similarities with benzothiazolyl-benzamides, demonstrated anti-inflammatory activities (Kalsi et al., 1990).
  • Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds were synthesized and tested for their antioxidant properties (Chau, Saegusa, & Iwakura, 1982).

Miscellaneous Applications

  • The synthesis and biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, were studied (Soliman et al., 2020).
  • Research on Rh(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones showcased innovative synthetic methods relevant to this field (Wang et al., 2016).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-25(15-5-3-2-4-6-15)32(27,28)16-9-7-14(8-10-16)21(26)24-22-23-17-11-18-19(30-13-29-18)12-20(17)31-22/h7-12,15H,2-6,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRFRWCLXJWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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